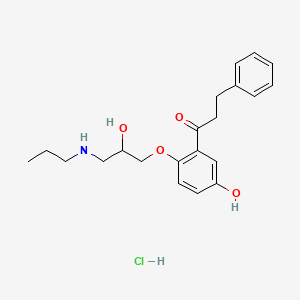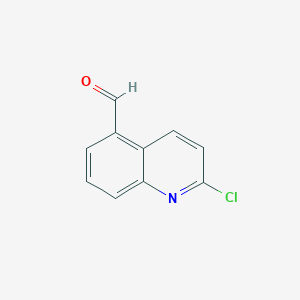
2-Chloroquinoline-5-carbaldehyde
説明
2-Chloroquinoline-5-carbaldehyde (2-CQC) is a heterocyclic compound belonging to the quinoline family of compounds. It is a yellow-colored solid, with a molecular weight of 207.59 g/mol. 2-CQC is a key intermediate in the synthesis of several quinoline-based drugs, such as quinine, chloroquine, and hydroxychloroquine. It is also used in the synthesis of other compounds, such as dyes, fragrances, and pharmaceuticals.
科学的研究の応用
Antimalarial and Antiviral Applications
Chloroquine and its derivatives, including compounds with structures similar to 2-Chloroquinoline-5-carbaldehyde, have been extensively studied for their antimalarial effects. Despite the emergence of chloroquine-resistant strains of Plasmodium falciparum, research continues to explore the repurposing of chloroquine-based compounds for other infectious and non-infectious diseases. This includes investigations into novel compounds based on the chloroquine scaffold for their potential therapeutic applications in infectious diseases, including viral infections such as COVID-19. Studies highlight the biochemical properties of chloroquine that inspire its repurposing for managing various diseases beyond malaria, suggesting a broad spectrum of potential applications for its derivatives (Njaria, Okombo, Njuguna, & Chibale, 2015).
Pharmacological Research
The pharmacological profile of chloroquine and related compounds is a subject of continuous research, exploring their utility beyond traditional uses. Investigations into the pharmacokinetics, safety, potency, and efficacy of chloroquine derivatives aim to uncover new therapeutic uses, including their role in viral infections like COVID-19. The in vitro and in vivo studies suggest promising directions for these compounds in treating viral diseases, although conclusive evidence from clinical trials remains necessary to establish their effectiveness and safety (Hashem et al., 2020).
Anticancer Research
The exploration of chloroquine-containing compounds extends into anticancer research, where their repurposing is examined for potential synergies in combination chemotherapy. The unique mechanisms of action associated with chloroquine and its derivatives, such as effects on cellular autophagy and apoptosis, present a promising avenue for developing novel anticancer strategies. This research underscores the need for in-depth studies to link the antimalarial modes of action with pathways that drive cancer cell proliferation, aiming to identify chloroquine-based compounds that could enhance the efficacy of existing cancer therapies (Njaria, Okombo, Njuguna, & Chibale, 2015).
特性
IUPAC Name |
2-chloroquinoline-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-5-4-8-7(6-13)2-1-3-9(8)12-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQVQQHUTDFKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




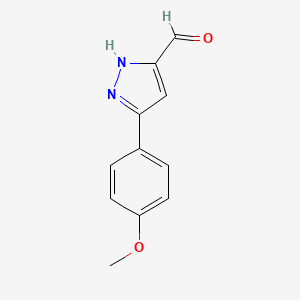
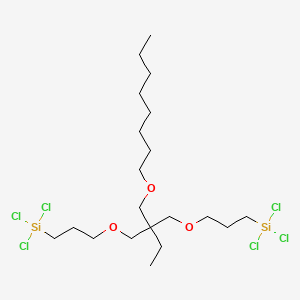
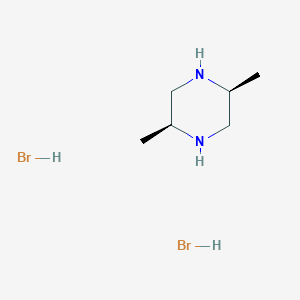
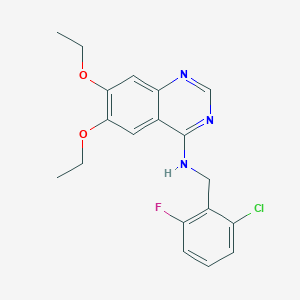
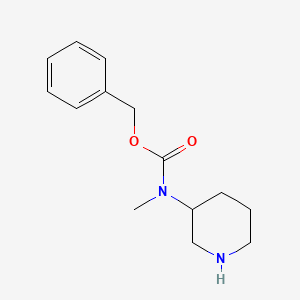
![4-Aminobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B3159603.png)
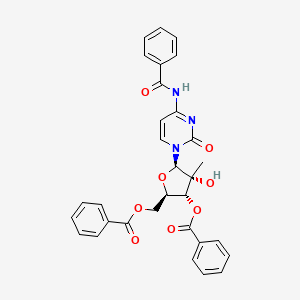

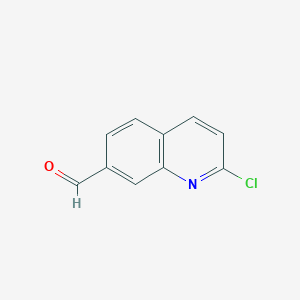
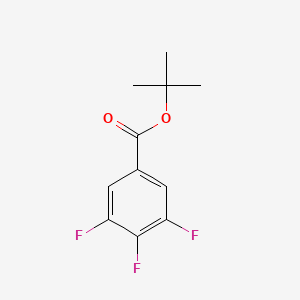
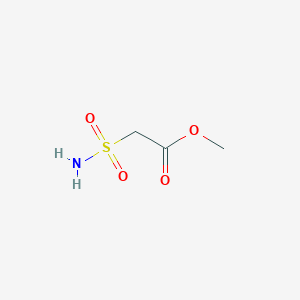
![(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid](/img/structure/B3159650.png)
